1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid

Description

Nomenclature and IUPAC Designation

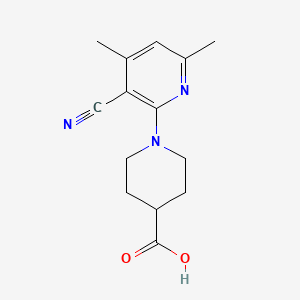

The systematic nomenclature of 1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid reflects the complex structural features inherent in this heterocyclic compound. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylic acid. The nomenclature clearly delineates the key structural components: the piperidine ring system bearing a carboxylic acid functional group at the 4-position, and the substituted pyridine ring attached through the nitrogen atom of the piperidine ring. The pyridine substituent contains a cyano group at the 3-position and methyl groups at both the 4- and 6-positions of the pyridine ring.

Alternative nomenclature systems have been employed in the chemical literature to describe this compound, including the designation as 1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)iso-nipecotic acid. The term "iso-nipecotic acid" specifically refers to the piperidine-4-carboxylic acid scaffold, distinguishing it from nipecotic acid proper, which is piperidine-3-carboxylic acid. This nomenclature distinction is crucial for understanding the structural relationship between these related compounds and their respective chemical properties.

Properties

IUPAC Name |

1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-7-10(2)16-13(12(9)8-15)17-5-3-11(4-6-17)14(18)19/h7,11H,3-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWJTZASPCJLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine.

Halocyclization: The allyl derivatives undergo halocyclization with iodine or bromine to produce 2,3-dihydro [1,3]oxazolo [3,2-a]pyridinium salts.

Final Steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano and dimethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the pyridine ring and the iso-nipecotic acid moiety.

Scientific Research Applications

Medicinal Chemistry

1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid has garnered attention for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets:

- Neurological Disorders : Research indicates that compounds similar to iso-nipecotic acids may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Antidepressant Activity : Some studies suggest that derivatives of iso-nipecotic acids can influence neurotransmitter systems, potentially offering new avenues for antidepressant therapies.

Neuropharmacology

The compound's ability to modulate neurotransmitter receptors, particularly those related to GABA (gamma-aminobutyric acid), positions it as a candidate for further research in neuropharmacology:

- GABA Receptor Modulation : Iso-nipecotic acids are known to affect GABAergic transmission, which is crucial in managing anxiety and seizure disorders. Understanding how this compound interacts with these receptors could lead to novel therapeutic agents.

Chemical Biology

The compound can serve as a chemical probe in biological studies:

- Target Identification : By using this compound in various assays, researchers can identify specific biological targets involved in neurological pathways, aiding in the development of targeted therapies.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of iso-nipecotic acid derivatives on neuronal cultures exposed to oxidative stress. The findings demonstrated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in neurodegenerative disease models.

Case Study 2: GABA Receptor Interaction

In another research effort, the interaction of similar compounds with GABA_A receptors was assessed using electrophysiological techniques. The results indicated that these compounds could enhance GABAergic signaling, providing insights into their mechanism of action and potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various biochemical pathways, depending on its structure and the presence of functional groups. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of structurally analogous compounds relies on methodologies such as lumping strategies (grouping compounds with shared properties) and graph-theoretical comparisons (assessing molecular topology). Below, we evaluate these approaches and their implications for understanding the target compound.

Lumping Strategy for Structural Analogues

The lumping strategy groups compounds with comparable functional groups or reactivity patterns, enabling simplified modeling of their collective behavior . For example, pyridine derivatives with methyl or cyano substituents (e.g., 4-methylpyridine, 3-cyanopyridine) may exhibit similar electronic or steric properties. A hypothetical lumping analysis for 1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid could involve:

| Property | Target Compound | Lumped Surrogate |

|---|---|---|

| Reactivity with nucleophiles | High (due to cyano group) | High (e.g., 3-cyanopyridine) |

| Metabolic stability | Moderate (methyl groups) | Moderate (4-methylpyridine) |

| Hydrogen-bonding capacity | High (iso-nipecotic acid) | High (GABA derivatives) |

This strategy reduces computational complexity but may overlook subtle differences in stereochemistry or substituent positioning .

Graph-Theoretical Comparison

Graph-based methods represent molecules as nodes (atoms) and edges (bonds), enabling rigorous topological analysis . Unlike bit-vector or fingerprint methods (which simplify structures to numerical descriptors), graph comparisons capture nuanced structural relationships . Key findings from graph-based studies include:

- Steric Effects: The 4',6'-dimethyl groups introduce steric hindrance, differentiating the compound from simpler pyridine derivatives like 2-aminopyridine.

- Iso-Nipecotic Acid Conformation : The iso-nipecotic acid moiety’s chair conformation (vs. boat in nipecotic acid) may influence pharmacokinetic properties such as blood-brain barrier penetration.

| Compound | Graph Similarity Score | Key Structural Divergence |

|---|---|---|

| Nipecotic acid | 0.72 | Absence of pyridine-cyano substituent |

| 4,6-Dimethylpyridine-2-carboxylic acid | 0.65 | Lack of iso-nipecotic acid moiety |

| 3-Cyano-2-pyridineethanol | 0.58 | Different backbone (ethanol vs. iso-nipecotic acid) |

Graph methods are computationally intensive but critical for identifying biochemical similarities missed by lumping .

Research Findings and Limitations

- Pharmacological Predictions: Analogous compounds with cyano-pyridine motifs (e.g., 3-cyanopyridine-based kinase inhibitors) show moderate binding to ATP-binding pockets .

- Synthetic Challenges : The steric bulk of 4',6'-dimethyl groups may complicate synthetic routes compared to less-substituted analogs.

- Data Gaps : Direct experimental data (e.g., IC₅₀ values, metabolic profiles) for the target compound are absent in the reviewed literature, necessitating further study.

Biological Activity

1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

Research indicates that this compound may interact with specific neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). The structural similarity to nipecotic acid suggests potential inhibitory effects on GABA uptake, which could enhance inhibitory neurotransmission in the central nervous system.

Neuropharmacological Effects

This compound has been studied for its neuroprotective properties. In vitro studies have shown that it can reduce neuronal apoptosis in models of oxidative stress, potentially through the modulation of antioxidant pathways.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study conducted on neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to controls. The mechanism was linked to enhanced expression of antioxidant enzymes, suggesting a protective role against oxidative damage.

Case Study 2: GABAergic Modulation

Another study investigated the compound's effect on GABAergic transmission. It was found that at certain concentrations, this compound increased GABA levels in synaptic clefts by inhibiting its reuptake, which may contribute to anxiolytic effects.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid, and how is its structural integrity validated?

Answer:

The synthesis of pyridine-based heterocycles typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. For example, pyridin-2-yl derivatives (as seen in structurally similar compounds) are synthesized via palladium-catalyzed cross-coupling or acid-catalyzed cyclization . Key steps include:

- Cyano group introduction : Using reagents like trimethylsilyl cyanide under controlled conditions.

- Piperidine ring functionalization : Employing iso-nipecotic acid as a precursor, followed by regioselective alkylation.

Structural validation requires: - Spectroscopic techniques : / NMR to confirm substitution patterns (e.g., dimethylpyridine protons at δ 2.3–2.5 ppm) and IR for cyano stretching (~2200 cm) .

- Mass spectrometry (EI-MS) : To verify molecular ion peaks and fragmentation patterns aligned with calculated masses .

Advanced: How can researchers optimize experimental designs to investigate this compound’s target specificity in GABA receptor modulation?

Answer:

To study receptor specificity:

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to GABA receptor subtypes, guided by the compound’s pyridine and piperidine motifs .

- In vitro electrophysiology : Design patch-clamp experiments on transfected HEK cells expressing α/β/γ or α/δ subunit combinations. Include controls (e.g., bicuculline for competitive inhibition) and dose-response curves to calculate IC values .

- Theoretical framework alignment : Link findings to established GABA receptor pharmacology (e.g., allosteric modulation mechanisms) to contextualize specificity .

Basic: What physicochemical properties of this compound are critical for handling in neuropharmacological assays?

Answer:

Key properties include:

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) to ensure stability. Pyridine derivatives often require sonication for dissolution .

- Stability : Conduct accelerated degradation studies (e.g., 24-hour exposure to 37°C) with HPLC monitoring. Cyano groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

- Light sensitivity : Pyridine-based compounds are prone to photodegradation; use amber vials and low-light conditions during experiments .

Advanced: How should researchers address contradictory data on the compound’s blood-brain barrier (BBB) permeability across different models?

Answer:

To resolve contradictions:

- Comparative model analysis : Parallel testing in in vitro (e.g., MDCK-MDR1 monolayers) and in vivo (rodent pharmacokinetic) models. Normalize results using reference standards like diazepam (high BBB permeability) .

- Methodological rigor : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate model selection. For example, discrepancies may arise from variations in P-glycoprotein expression across cell lines .

- Data triangulation : Integrate LC-MS/MS quantification of plasma/brain ratios with PET imaging to validate passive vs. active transport mechanisms .

Basic: What spectroscopic and chromatographic methods are suitable for purity assessment?

Answer:

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (254 nm for pyridine absorption). Optimize mobile phase (e.g., acetonitrile:water gradient) to resolve impurities .

- Elemental analysis (EA) : Validate %C, %H, %N against theoretical values (e.g., CHNO requires C 62.44%, H 6.71%, N 15.60%) .

- Tandem MS/MS : Detect trace byproducts (e.g., de-cyano derivatives) with collision-induced dissociation .

Advanced: What strategies can elucidate the compound’s metabolic pathways in hepatic microsomes?

Answer:

- Phase I metabolism screening : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to identify hydroxylated or demethylated metabolites. Compare retention times with synthetic standards .

- Enzyme inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole, quinidine) to identify major metabolic enzymes .

- Isotope labeling : Synthesize -labeled analogs to track metabolic sites via isotopic fragmentation patterns in MS .

Basic: How should researchers mitigate cytotoxicity during in vitro testing?

Answer:

- Dose-range optimization : Conduct MTT assays on primary neurons/astrocytes to establish non-toxic thresholds (e.g., IC values). Use logarithmic dilution series (1 nM–100 μM) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid membrane disruption .

- Time-course studies : Assess acute (24-hour) vs. chronic (72-hour) exposure effects to identify time-dependent toxicity .

Advanced: What computational and experimental approaches validate the compound’s allosteric vs. orthosteric binding modes?

Answer:

- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., GABA homology models) over 100 ns trajectories. Analyze hydrogen bonding (e.g., pyridine N with α1-His102) and RMSD fluctuations .

- Radioligand displacement assays : Compare -muscimol (orthosteric) vs. -flunitrazepam (allosteric) binding in cortical membranes. A lack of displacement in muscimol assays supports allosteric modulation .

- Cryo-EM structural analysis : Resolve ligand-bound receptor conformations at <3 Å resolution to visualize binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.